
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole, also known as MOI, is a chemical compound that has been studied for its potential applications in scientific research. MOI is a bicyclic compound that contains a six-membered ring and a seven-membered ring. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not well understood. However, it has been suggested that 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole may act as a nucleophile in certain reactions due to the presence of the oxygen atom in the oxan-4-ylmethyl group.
Biochemical and Physiological Effects:
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have a range of biochemical and physiological effects. For example, 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its relatively simple synthesis. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, one limitation of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole. For example, further investigation is needed to understand the mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole and its potential as a nucleophile in certain reactions. Additionally, more studies are needed to explore the potential applications of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in the synthesis of other compounds and in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole that are more efficient and environmentally friendly.
Synthesemethoden
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been synthesized using several methods, including the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid methyl ester, and the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonitrile. The reduction of these compounds typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in scientific research, including its use as a building block for the synthesis of other compounds. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been investigated for its potential as a ligand for metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12-10-14-4-2-3-5-15(14)16(12)11-13-6-8-17-9-7-13/h12-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQYEGFDDVZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

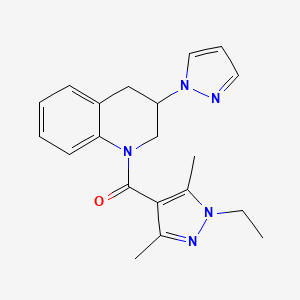
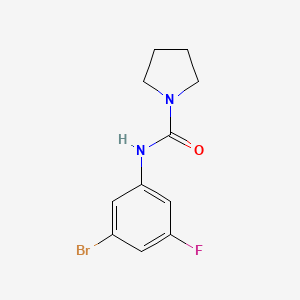
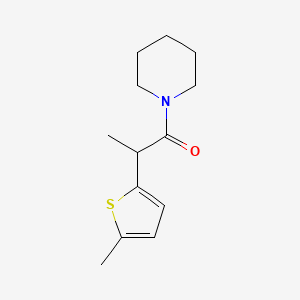
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
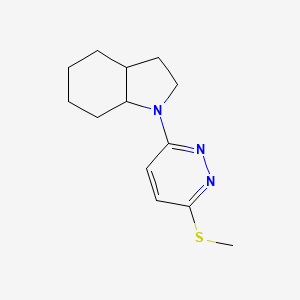
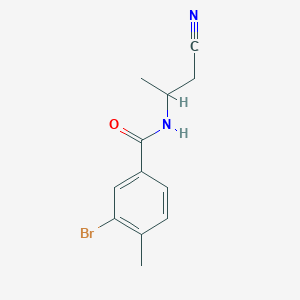
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

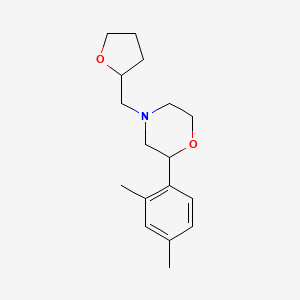
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)